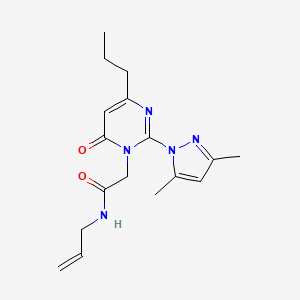

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

CAS No.: 1002043-84-6

Cat. No.: VC4196129

Molecular Formula: C17H23N5O2

Molecular Weight: 329.404

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002043-84-6 |

|---|---|

| Molecular Formula | C17H23N5O2 |

| Molecular Weight | 329.404 |

| IUPAC Name | 2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-prop-2-enylacetamide |

| Standard InChI | InChI=1S/C17H23N5O2/c1-5-7-14-10-16(24)21(11-15(23)18-8-6-2)17(19-14)22-13(4)9-12(3)20-22/h6,9-10H,2,5,7-8,11H2,1,3-4H3,(H,18,23) |

| Standard InChI Key | PWDYKEDMEJMNJU-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC=C |

Introduction

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrazole ring and a pyrimidine ring, both of which are known for their diverse pharmacological properties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multi-step reactions. These reactions may include the use of sodium hydroxide to adjust pH levels, which can enhance reaction efficiency and yield. The synthesis often starts with pyrazole and pyrimidine derivatives, which are known for their diverse biological activities.

Biological Activity and Potential Applications

While specific biological activities of N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide have not been fully elucidated, compounds with similar structures have shown potential in drug development and therapeutic applications. Further studies, including biochemical assays and receptor binding studies, would be necessary to confirm its mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume